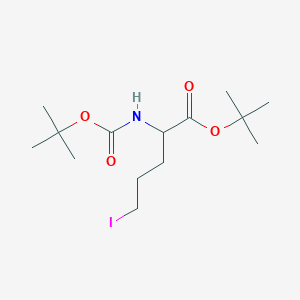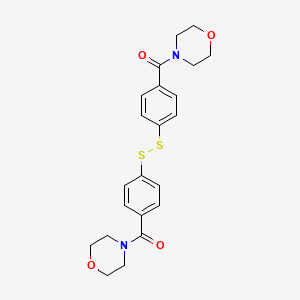
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClN2O3 It is known for its unique structure, which includes both amino and oxoethyl groups attached to a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate typically involves the reaction of 2-amino-4-chlorobenzoic acid with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. It may also interact with cellular membranes and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
Uniqueness
2-Amino-2-oxoethyl 2-amino-4-chlorobenzoate is unique due to the presence of both amino and oxoethyl groups attached to a chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-1-2-6(7(11)3-5)9(14)15-4-8(12)13/h1-3H,4,11H2,(H2,12,13) |
Clé InChI |
RZDXUTPGNATBQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)C(=O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


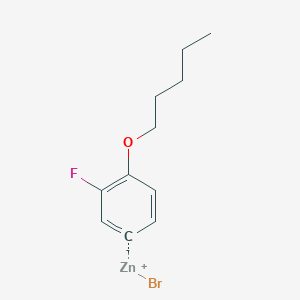
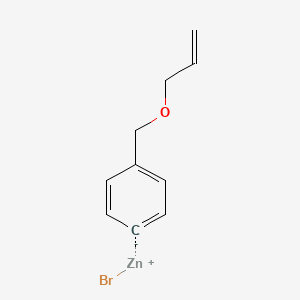
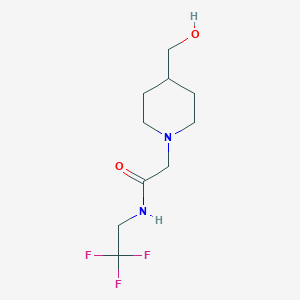
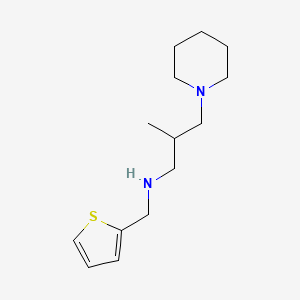
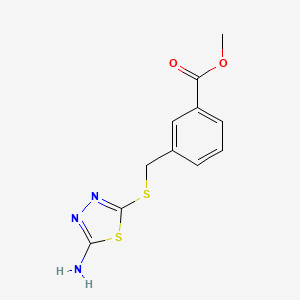
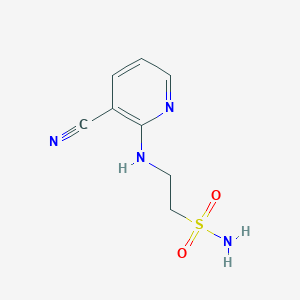
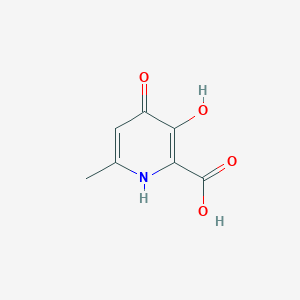
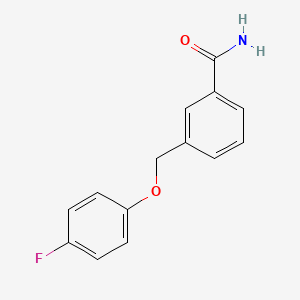
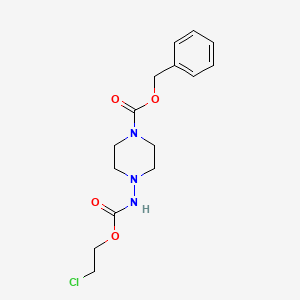


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
